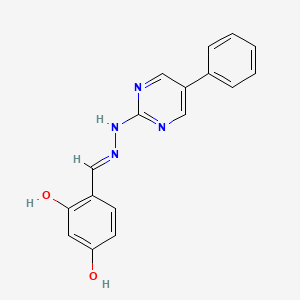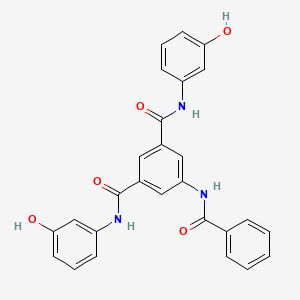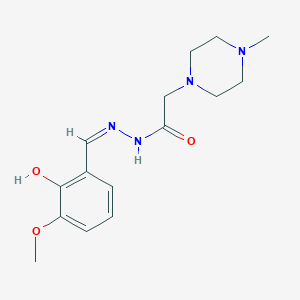
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone, also known as DHBPMH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. However, at high concentrations, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone can also induce cytotoxicity and oxidative stress in normal cells.
実験室実験の利点と制限
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has several advantages for lab experiments, including its ease of synthesis, stability, and low cost. In addition, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has a high binding affinity for metal ions, making it a useful tool for the detection and removal of heavy metals from contaminated water. However, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone also has several limitations, including its potential toxicity and lack of selectivity for specific targets. Therefore, caution should be taken when using 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone in lab experiments, and further studies are needed to fully understand its potential applications and limitations.
将来の方向性
There are several future directions for research on 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone, including the development of more selective and potent analogs, the investigation of its potential applications in drug delivery and imaging, and the exploration of its mechanisms of action in various biological systems. In addition, further studies are needed to evaluate the safety and toxicity of 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone in vivo and to optimize its synthesis and purification methods for large-scale production. Overall, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has great potential for various scientific applications and warrants further investigation.
合成法
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone can be synthesized through a multi-step reaction process that involves the condensation of 2,4-dihydroxybenzaldehyde with 5-phenyl-2-pyrimidinecarboxylic acid hydrazide. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, and under reflux conditions. The final product is obtained through recrystallization from an appropriate solvent.
科学的研究の応用
2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. In biology, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from contaminated water. In chemistry, 2,4-dihydroxybenzaldehyde (5-phenyl-2-pyrimidinyl)hydrazone has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
特性
IUPAC Name |
4-[(E)-[(5-phenylpyrimidin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-15-7-6-13(16(23)8-15)11-20-21-17-18-9-14(10-19-17)12-4-2-1-3-5-12/h1-11,22-23H,(H,18,19,21)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTAJBYYLKHNCA-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)NN=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)N/N=C/C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-[(5-phenylpyrimidin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6124424.png)
![7-(4-bromophenyl)-1-sec-butyl-5-(difluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6124451.png)
![N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6124454.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(methylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6124461.png)
![4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B6124471.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B6124479.png)
![2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B6124497.png)
![N-[1-(4-pyrimidinyl)ethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6124504.png)
![1-(3,4-dimethylphenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6124508.png)
![2-{4-(3,5-dimethoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124521.png)
![8-chloro-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6124524.png)
![1-(2,3-difluorobenzyl)-4-[1-(2-furoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6124531.png)
